molecular formula C10H13NO4 B8728370 Methyl 2-amino-3,5-dimethoxybenzoate

Methyl 2-amino-3,5-dimethoxybenzoate

Cat. No.: B8728370
M. Wt: 211.21 g/mol
InChI Key: FWXAYAZGRKQLHP-UHFFFAOYSA-N
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Description

Methyl 2-amino-3,5-dimethoxybenzoate (CAS 68701-21-3) is a high-purity benzoate ester derivative supplied as a solid for research and development applications . With a molecular formula of C10H13NO4 and a molecular weight of 211.22 g/mol, this compound serves as a versatile synthetic intermediate and building block in organic synthesis . It is particularly valuable in the synthesis of more complex resorcinolic lipid derivatives, which are a class of compounds studied for their bioactive properties . Within pharmaceutical research, structurally similar compounds, such as methyl 2-amino-4,5-dimethoxybenzoate, are established intermediates in the synthesis of various pharmacologically active agents, including potential antihistamines, antipsychotics, and antidepressants . The presence of both amino and methoxy functional groups on the aromatic ring makes this compound a valuable precursor for further chemical transformations. Researchers utilize this chemical in the development of novel compounds and as a reagent in analytical chemistry methodologies . This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use in humans. Please refer to the Safety Data Sheet (SDS) prior to use.

Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

methyl 2-amino-3,5-dimethoxybenzoate

InChI

InChI=1S/C10H13NO4/c1-13-6-4-7(10(12)15-3)9(11)8(5-6)14-2/h4-5H,11H2,1-3H3

InChI Key

FWXAYAZGRKQLHP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)N)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variation: Amino vs. Formyl/Acetyl Groups

  • Methyl 2-formyl-3,5-dimethoxybenzoate: Structure: Replaces the amino group with a formyl (-CHO) group. Applications: Used as a precursor in isoindolinone synthesis via reductive amination (e.g., reactions with sodium borohydride and amines) . Reactivity: The formyl group facilitates nucleophilic additions and cyclizations, unlike the amino group, which participates in coupling or substitution reactions .
  • Methyl 2-acetyl-3,5-dimethoxybenzoate: Structure: Features an acetyl (-COCH₃) group at position 2. Synthesis: Prepared via acylation of methyl 3,5-dimethoxybenzoate with acetyl chloride (52% yield) . Stability: Demethylation attempts with BBr₃ yielded only monodemethylated products, indicating steric hindrance from the acetyl group .
Compound Substituent (Position 2) Key Reactivity Application Reference
Methyl 2-amino-3,5-dimethoxybenzoate -NH₂ Nucleophilic substitution, coupling Drug candidates, heterocycles
Methyl 2-formyl-3,5-dimethoxybenzoate -CHO Reductive amination, cycloadditions Isoindolinone synthesis
Methyl 2-acetyl-3,5-dimethoxybenzoate -COCH₃ Acylation, limited demethylation Flavonoid derivatives

Methoxy Group Positioning and Number

  • Methyl 3,5-dimethoxybenzoate: Structure: Lacks the amino group at position 2. Role: A simpler analog used as a precursor for acylated or alkylated derivatives . Comparison: The absence of the amino group reduces hydrogen-bonding capacity and limits its utility in amine-mediated reactions.
  • [3,4,5-Trihydroxy-6-(3,4,5-trimethoxyphenoxy)oxan-2-yl]methyl-4‑hydroxy-3,5-dimethoxybenzoate: Structure: Contains additional hydroxy and glycosidic substituents. Properties: Higher polarity due to hydroxy groups, leading to distinct UV absorption (λmax ~280 nm) compared to the less polar methyl 2-amino analog .

Triazine-Linked Benzoate Derivatives

Compounds such as Methyl 3-[[4-(2-chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate (C₂₃H₁₇ClN₄O₄) incorporate triazine rings linked to the benzoate core .

  • Key Differences: Molecular Weight: Triazine derivatives are significantly heavier (>400 g/mol), impacting solubility and bioavailability. Bioactivity: Triazine substituents confer herbicidal or pesticidal properties (e.g., ethametsulfuron-methyl), unlike the amino-methoxy analog’s pharmaceutical focus .

Halogenated Analogs

  • 3,5-Dibromo-4-methylbenzoic Acid :
    • Structure : Bromine substituents replace methoxy groups.
    • Properties : Increased molecular weight (312.95 g/mol) and lipophilicity, enhancing persistence in biological systems .

Q & A

Q. Key Considerations :

  • Regioselectivity is controlled by protecting/deprotecting strategies (e.g., using tert-butoxycarbonyl (Boc) groups) and temperature modulation during SNAr .
  • Purity (>98%) is achieved via recrystallization from methanol or column chromatography (silica gel, CH₂Cl₂/EtOAc gradient) .

Which analytical techniques are most effective for confirming the structure and purity of this compound?

Basic Research Question
Rigorous characterization requires multi-technique validation:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy singlet at δ 3.8–4.0 ppm, amino proton resonance at δ 5.5–6.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₀H₁₃NO₄, theoretical 211.08 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Single-crystal analysis resolves planarity and intramolecular hydrogen bonding (e.g., N–H···O interactions stabilizing the ester group) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity and identifies byproducts .

How do substituent positions (e.g., 3,5-dimethoxy vs. 4,5-dimethoxy) influence the compound’s reactivity and biological activity?

Advanced Research Question
Substituent positioning alters electronic and steric properties:

  • Reactivity : The 3,5-dimethoxy configuration enhances electron density at the aromatic ring, facilitating electrophilic substitutions (e.g., nitration, halogenation) compared to 4,5-isomers .
  • Biological Activity : Methoxy groups at 3,5 positions improve lipophilicity, enhancing membrane permeability in antimicrobial assays. Contrastingly, 4,5-dimethoxy analogs show reduced activity due to steric hindrance at the para position .
    Methodological Insight : Comparative studies using isothermal titration calorimetry (ITC) and molecular docking can quantify binding affinities to target enzymes (e.g., cytochrome P450) .

How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) for derivatives of this compound?

Advanced Research Question
Discrepancies often arise from assay conditions or structural variations:

  • Standardized Protocols : Use CLSI guidelines for antimicrobial testing (e.g., MIC values against E. coli ATCC 25922) and NCI-60 cell lines for anticancer screening .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at position 4 to enhance anticancer activity while retaining methoxy groups at 3,5 for antimicrobial effects .
  • Data Validation : Cross-validate results using orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability) .

What mechanistic insights explain the role of this compound as a precursor in synthesizing heterocyclic compounds?

Advanced Research Question
The amino and methoxy groups enable diverse cyclization pathways:

  • Isoindolinone Synthesis : React with aldehydes (e.g., formaldehyde) under acidic conditions to form six-membered lactams via intramolecular amidation .
  • Hydrazone Derivatives : Condensation with hydrazines yields Schiff bases, which exhibit anticancer activity by intercalating DNA (validated via UV-Vis and circular dichroism) .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids generates biaryl derivatives for kinase inhibition studies .

Q. Experimental Design :

  • Monitor reaction progress using TLC (silica gel, EtOAc/hexane 1:3).
  • Optimize yields (70–85%) via microwave-assisted synthesis (100°C, 30 min) .

How does the planarity of this compound influence its crystallographic packing and solubility?

Advanced Research Question
X-ray data reveals:

  • Planar Structure : RMS deviation of 0.049 Å from the mean plane, stabilized by N–H···O hydrogen bonds (2.7–2.9 Å) .
  • Crystallographic Packing : Helical chains along the [0 1 0] axis reduce solubility in nonpolar solvents (e.g., hexane) but enhance it in polar aprotic solvents (e.g., DMSO) .
    Methodological Note : Solubility can be improved via co-crystallization with succinic acid or PEG derivatives .

What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question
Scale-up hurdles include yield drop and impurity accumulation:

  • Continuous Flow Reactors : Enhance mixing and heat transfer for methoxylation steps, achieving 90% yield at 100 g scale .
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor intermediate formation .
  • Green Chemistry : Replace chlorinated solvents (e.g., CH₂Cl₂) with cyclopentyl methyl ether (CPME) for safer processing .

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